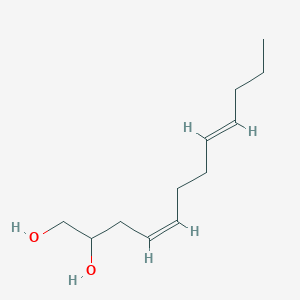

(4Z,8E)-Dodeca-4,8-diene-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

15786-28-4 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(4Z,8E)-dodeca-4,8-diene-1,2-diol |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3/b5-4+,9-8- |

InChI Key |

HSPMOWPUOOGIDA-PXJZJIAOSA-N |

Isomeric SMILES |

CCC/C=C/CC/C=C\CC(CO)O |

Canonical SMILES |

CCCC=CCCC=CCC(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4z,8e Dodeca 4,8 Diene 1,2 Diol and Its Analogues

Stereoselective Synthesis Approaches for Diene-Diol Scaffolds

The controlled formation of the diene system with specific (Z) and (E) configurations, alongside the introduction of the 1,2-diol moiety, requires a sophisticated and often multi-step synthetic strategy.

Strategies for Inducing and Maintaining (4Z) Configuration

Achieving the (Z)-geometry at the C4-C5 position is a critical step in the synthesis of (4Z,8E)-Dodeca-4,8-diene-1,2-diol. Several reliable methods have been established for the stereoselective formation of Z-alkenes.

One of the most prominent methods is the Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide. Specifically, non-stabilized or semi-stabilized ylides tend to yield (Z)-alkenes with high selectivity. researchgate.net The reaction proceeds through a betaine (B1666868) intermediate, and under kinetic control, the formation of the cis-oxaphosphetane is favored, leading to the Z-alkene upon decomposition. researchgate.net The choice of solvent and the nature of the counterions can also influence the stereochemical outcome.

Another powerful technique is the stereoselective reduction of alkynes . The partial hydrogenation of an internal alkyne using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), provides excellent selectivity for the corresponding (Z)-alkene. youtube.com The catalyst's deactivation prevents over-reduction to the alkane and facilitates syn-addition of hydrogen to the alkyne, resulting in the cis-geometry. youtube.com

These methods offer robust pathways to install the (4Z) double bond onto a suitable molecular fragment during a convergent synthesis.

Methodologies for Establishing and Preserving (8E) Configuration

The synthesis of the (E)-double bond at the C8-C9 position requires a different set of stereoselective reactions. The Julia-Kocienski olefination is a highly effective one-pot modification of the classical Julia olefination that typically yields (E)-alkenes with high stereoselectivity. researchgate.netorganic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone (often a benzothiazolyl or tetrazolyl sulfone) with an aldehyde or ketone. researchgate.netorganic-chemistry.orgmdpi.com The reaction mechanism generally favors the formation of the anti-diastereomeric intermediate, which subsequently eliminates to form the thermodynamically more stable E-alkene. mdpi.com

Alternatively, the dissolving metal reduction of an internal alkyne can be employed. Using sodium metal in liquid ammonia, an anti-addition of hydrogen occurs across the triple bond, leading to the selective formation of the (E)-alkene. youtube.com The mechanism involves a radical anion intermediate, where the substituents adopt a trans-conformation to minimize steric repulsion, ultimately defining the E-geometry of the product. youtube.com

Integrated Stereocontrol in Multi-olefinic Systems

The construction of a diene with mixed (Z,E) stereochemistry, such as in this compound, necessitates an integrated approach to control the geometry of both double bonds. A common strategy involves a convergent, stepwise synthesis where different fragments containing the pre-formed (Z)- and (E)-olefins are coupled together.

For instance, a synthetic route could involve:

Preparation of a C1-C6 fragment containing the (4Z)-double bond, potentially formed via a Wittig reaction. This fragment would possess a reactive functional group at C1 (e.g., a phosphonium (B103445) salt) and another at C6 (e.g., an aldehyde).

Preparation of a second fragment corresponding to C7-C12, which includes the (8E)-double bond, perhaps synthesized using a Julia-Kocienski olefination.

Coupling of these two fragments.

An alternative integrated approach involves the use of a common precursor containing two alkyne functionalities at the appropriate positions. The differential reduction of these triple bonds—for example, using Lindlar's catalyst for the first reduction to a Z-alkene, followed by a protecting group manipulation and then a dissolving metal reduction for the second alkyne to an E-alkene—can provide the desired (4Z,8E)-diene backbone. Such strategies are crucial in the total synthesis of complex natural products containing multiple olefinic bonds. acs.orgnih.gov

The final 1,2-diol can be introduced at various stages. If the diene precursor has a terminal alkene, methods like the Sharpless asymmetric dihydroxylation can be used to install the chiral diol with high enantioselectivity. organic-chemistry.orgchemistrysteps.com

Precursor Development and Functionalization for Dodecadiene-1,2-diol Frameworks

The efficient synthesis of the target molecule relies heavily on the strategic development of key precursors that already contain parts of the carbon skeleton and the required functionalities.

Utilization of α,ω-Alka-nZ,(n+4)Z-dienedioic Acids as Key Intermediates

A powerful strategy for constructing the dodecadiene backbone involves the use of α,ω-alka-nZ,(n+4)Z-dienedioic acids or their corresponding diols as starting materials. For the target molecule, a relevant precursor would be dodeca-4Z,8Z-diene-1,12-diol.

These dienediols can be synthesized with high stereoselectivity (see section 2.2.2). While these precursors possess a (Z,Z) configuration, they serve as valuable intermediates. A subsequent isomerization of one of the double bonds from Z to E can be achieved. For example, various transition-metal catalysts are known to promote alkene isomerization. This approach allows for the creation of the desired (Z,E) pattern from a common, stereodefined (Z,Z) precursor.

Furthermore, the terminal hydroxyl groups of the α,ω-dienediol can be chemically manipulated. One hydroxyl group can be protected, while the other is oxidized to an aldehyde or carboxylic acid to enable further chain elongation or functionalization. The dicarboxylic acids themselves can be selectively reduced back to diols. sci-hub.se For instance, an iridium complex has been shown to catalyze the dehydrogenative oxidation of diols to dicarboxylic acids. sci-hub.se This interchangeability provides synthetic flexibility.

Application of Homocyclomagnesiation Reactions in Diene Precursor Synthesis

The stereoselective synthesis of the aforementioned α,ω-alka-nZ,(n+4)Z-dienediols can be effectively achieved through titanocene-catalyzed homocyclomagnesiation reactions. This method involves the reaction of a 1,2-diene (an allene) with a Grignard reagent (like EtMgBr) in the presence of a catalyst such as titanocene (B72419) dichloride (Cp2TiCl2).

This process generates a titanacyclopentane intermediate, which, upon reaction with another equivalent of the allene, leads to the formation of a magnesacyclopentane. Subsequent acidic workup yields the desired α,ω-alka-nZ,(n+4)Z-dienediol with high stereoselectivity for the Z,Z-configuration. This reaction provides a direct and efficient route to the C12 backbone with the double bonds correctly positioned for further modification into the (4Z,8E) pattern.

Table 1: Comparison of Stereoselective Olefination Methods

| Method | Typical Stereoselectivity | Key Reagents | Substrates |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Z-alkene researchgate.net | Triphenylphosphine, alkyl halide, strong base (e.g., n-BuLi) | Aldehydes, Ketones |

| Julia-Kocienski Olefination | E-alkene researchgate.netorganic-chemistry.org | Heteroaryl sulfone (e.g., BT- or PT-sulfone), base (e.g., KHMDS) | Aldehydes, Ketones |

| Lindlar Reduction | Z-alkene youtube.com | H₂, Lindlar's catalyst (Pd/CaCO₃, Pb(OAc)₂) | Alkynes |

| Dissolving Metal Reduction | E-alkene youtube.com | Na, liquid NH₃ | Alkynes |

Table 2: Key Precursor Synthesis Reactions

| Reaction | Purpose | Key Reagents/Catalyst | Product Type |

|---|---|---|---|

| Homocyclomagnesiation | Forms C12 (Z,Z)-diene backbone | Allene precursor, EtMgBr, Cp₂TiCl₂ | α,ω-Alka-nZ,(n+4)Z-dienediol |

| Sharpless Dihydroxylation | Introduces chiral 1,2-diol | OsO₄ (cat.), chiral ligand (e.g., DHQ, DHQD), co-oxidant | Chiral vicinal diol organic-chemistry.orgchemistrysteps.com |

| Dehydrogenative Oxidation | Converts diol to dicarboxylic acid | Iridium complex catalyst | α,ω-Dienedioic acid sci-hub.se |

Olefination and Cycloaddition Chemistry in Dodecadiene Construction

The construction of the C12 carbon backbone with the precise (4Z,8E)-diene geometry is a pivotal step in the synthesis of this compound. Olefination and cycloaddition reactions offer powerful tools to achieve this with high stereocontrol.

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the formation of carbon-carbon double bonds. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com The Wittig reaction, involving the reaction of a phosphonium ylide with an aldehyde or ketone, can be tailored to favor the formation of either (Z)- or (E)-alkenes depending on the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org For instance, non-stabilized ylides typically lead to (Z)-alkenes, which would be crucial for establishing the C4-C5 double bond's stereochemistry. organic-chemistry.org Conversely, stabilized ylides generally yield (E)-alkenes, a method that could be employed for the C8-C9 double bond. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, is renowned for its high (E)-selectivity in alkene synthesis, making it a prime candidate for constructing the C8-C9 double bond of the target molecule. alfa-chemistry.comnrochemistry.comwikipedia.orgorganic-chemistry.org Modifications to the standard HWE reaction, such as the Still-Gennari modification, can be employed to achieve high (Z)-selectivity, providing a complementary approach for the C4-C5 bond. nrochemistry.commdpi.com

| Olefination Reaction | Typical Selectivity | Application in (4Z,8E)-Dodecadiene Synthesis |

| Wittig (non-stabilized ylide) | (Z)-alkene organic-chemistry.org | Formation of the C4=C5 double bond |

| Wittig (stabilized ylide) | (E)-alkene organic-chemistry.orgwikipedia.org | Formation of the C8=C9 double bond |

| Horner-Wadsworth-Emmons | (E)-alkene nrochemistry.comwikipedia.orgorganic-chemistry.org | Formation of the C8=C9 double bond |

| Still-Gennari HWE | (Z)-alkene nrochemistry.commdpi.com | Formation of the C4=C5 double bond |

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful strategy for the stereoselective formation of six-membered rings, which can serve as precursors to the acyclic dodecadiene backbone through subsequent ring-opening reactions. organic-chemistry.orgsigmaaldrich.comwikipedia.orglibretexts.orgmasterorganicchemistry.com A [4+2] cycloaddition between a suitable diene and dienophile could establish multiple stereocenters in a single step. organic-chemistry.orgsigmaaldrich.comlibretexts.org The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-understood and can be controlled by the electronic nature and steric properties of the reactants. organic-chemistry.orgsigmaaldrich.com For instance, the reaction of a diene with an electron-deficient dienophile is a common strategy. organic-chemistry.org While not directly forming the linear dodecadiene, this approach can create a cyclic template from which the desired stereochemistry can be unraveled.

Ring-Opening and Rearrangement Strategies for Diene Elaboration

Ring-opening and rearrangement reactions are sophisticated strategies for the elaboration of the dodecadiene framework, often providing access to specific stereoisomers that are difficult to obtain through other means.

Ring-closing metathesis (RCM) of a suitably functionalized diene, followed by a subsequent ring-opening step, is a viable, albeit less direct, pathway. RCM is a powerful tool for the synthesis of cyclic olefins from acyclic dienes using ruthenium or molybdenum catalysts. northwestern.edunih.gov For instance, an enyne metathesis could form a cyclic 1,3-diene, which could then be further elaborated. researchgate.net While RCM is typically used for ring formation, the reverse reaction, ring-opening metathesis polymerization (ROMP), or a cross-metathesis with a chain-terminating olefin could be envisioned to generate the linear diene system from a cyclic precursor.

Sigmatropic rearrangements, which involve the intramolecular migration of a sigma-bond, are particularly powerful for the stereoselective synthesis of dienes. The acs.orgacs.org-sigmatropic Claisen rearrangement of an allyl vinyl ether is a classic method for the formation of γ,δ-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orguchicago.edu By carefully choosing the stereochemistry of the starting allyl alcohol, the geometry of the newly formed double bond can be controlled. uchicago.eduthieme-connect.com The Ireland-Claisen rearrangement, a variation that proceeds through a silyl (B83357) ketene (B1206846) acetal, offers excellent stereocontrol in the formation of pentenoic acid derivatives. nih.gov

The acs.orgwikipedia.org-Wittig rearrangement offers another elegant route for the synthesis of homoallylic alcohols with a high degree of stereocontrol. acs.orgwikipedia.orgorganic-chemistry.orgsynarchive.comslideshare.net This concerted, pericyclic process involves the transformation of an allylic ether into a homoallylic alcohol. wikipedia.org The stereochemistry of the product is dictated by the geometry of the double bond in the starting material and the stereochemistry of any existing chiral centers. This method could be particularly useful for installing the 1,2-diol moiety with the correct relative and absolute stereochemistry.

| Rearrangement Reaction | Transformation | Potential Application in Synthesis |

| Claisen Rearrangement | Allyl vinyl ether → γ,δ-Unsaturated carbonyl organic-chemistry.org | Stereoselective formation of the diene system |

| Ireland-Claisen Rearrangement | Allylic ester → γ,δ-Unsaturated acid nih.gov | High stereocontrol over new stereocenters |

| acs.orgwikipedia.org-Wittig Rearrangement | Allylic ether → Homoallylic alcohol wikipedia.org | Stereoselective synthesis of the 1,2-diol moiety |

Chemoenzymatic and Biocatalytic Pathways to Unsaturated Diols

The demand for greener and more selective synthetic methods has spurred the development of chemoenzymatic and biocatalytic approaches for the production of chiral diols. These methods often offer unparalleled stereoselectivity under mild reaction conditions.

Enzymes, particularly lipases and hydrolases, are widely used for the kinetic resolution of racemic alcohols and diols. google.com In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic diol is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. acs.org This method is highly effective for obtaining enantiomerically pure diols. For the synthesis of this compound, a racemic mixture of the diol could be subjected to lipase-catalyzed acylation to isolate the desired enantiomer.

Cytochrome P450 monooxygenases are another class of enzymes capable of highly regio- and stereoselective hydroxylation of a wide range of substrates, including hydrocarbons. nih.gov A P450 enzyme could potentially be used to introduce the 1,2-diol functionality directly onto a pre-formed (4Z,8E)-dodecadiene backbone. Engineering of these enzymes can further enhance their activity and selectivity for specific substrates. nih.gov

| Enzyme Class | Reaction | Application |

| Lipases/Hydrolases | Kinetic resolution via selective acylation acs.orggoogle.com | Separation of enantiomers of racemic dodeca-4,8-diene-1,2-diol |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation nih.gov | Direct introduction of the 1,2-diol moiety |

Whole-cell biotransformation provides a powerful platform for the synthesis of complex molecules, harnessing the metabolic pathways of microorganisms. nih.govresearchgate.net Microbes can be engineered to produce a wide array of chemicals, including long-chain diols, from simple carbon sources. alfa-chemistry.com For example, engineered E. coli or Pseudomonas putida strains have been developed for the production of α,ω-diols from n-alkanes. organic-chemistry.orgnih.gov

The biotransformation of fatty acids or related precursors is a promising strategy. nih.govmdpi.com A microorganism could potentially be engineered to possess a metabolic pathway that converts a readily available C12 fatty acid, such as lauric acid, into this compound through a series of desaturation and hydroxylation steps. This approach offers the potential for a sustainable and environmentally friendly production route.

Modular Synthesis and Convergent Strategies for Complex Analogue Generation

The synthesis of analogues of this compound is essential for structure-activity relationship studies. Modular and convergent synthetic strategies are ideally suited for this purpose, allowing for the rapid generation of a library of related compounds by combining different building blocks. nih.govnih.gov

A modular approach would involve the synthesis of several key fragments that can be coupled together in various combinations. For example, one module could be a C1-C6 fragment containing the 1,2-diol and the (Z)-double bond, while another module could be a C7-C12 fragment with the (E)-double bond. These modules could be synthesized independently and then joined together using a robust coupling reaction, such as a Suzuki or Negishi cross-coupling. This strategy allows for the variation of each module to create a diverse range of analogues.

A convergent synthesis, in contrast to a linear synthesis, involves the preparation of advanced intermediates that are then combined in the final stages of the synthesis. nih.gov This approach is generally more efficient and allows for greater flexibility in the synthesis of analogues. For the synthesis of dodecadienediol analogues, a convergent strategy might involve the coupling of a C8 aldehyde with a C4 ylide, followed by the introduction of the diol functionality. By varying the structure of the aldehyde and the ylide, a wide variety of analogues with different substitution patterns and stereochemistries could be accessed.

The principles of polyketide synthase (PKS) engineering also offer a fascinating biological blueprint for modular synthesis. slideshare.net PKSs are large, multi-domain enzymes that produce complex natural products in an assembly-line fashion. By swapping or modifying the catalytic domains within a PKS, it is theoretically possible to generate novel polyketide-like structures, including analogues of unsaturated diols.

Spectroscopic and Chromatographic Characterization Methodologies for 4z,8e Dodeca 4,8 Diene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including the stereochemistry of double bonds and chiral centers. For (4Z,8E)-Dodeca-4,8-diene-1,2-diol, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. Key expected signals would include those for the protons on the diol-bearing carbons (C1 and C2), the olefinic protons of the two double bonds (C4, C5, C8, C9), the allylic protons, and the protons of the terminal methyl group. The coupling constants (J-values) between adjacent protons would be instrumental in confirming the cis (Z) and trans (E) configurations of the double bonds.

Hypothetical ¹H NMR Data for this compound This table is illustrative and not based on experimental data.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~3.6-3.8 | m | - | H-1a, H-1b, H-2 |

| ~5.3-5.6 | m | - | H-4, H-5, H-8, H-9 |

| ~2.0-2.3 | m | - | Allylic Protons |

| ~1.2-1.4 | m | - | Methylene Protons |

| ~0.9 | t | ~7.0 | H-12 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The chemical shifts of the carbon atoms would indicate their nature (sp³, sp², C-O). The olefinic carbons would resonate in the characteristic downfield region (~120-140 ppm), while the carbons of the diol would appear in the range of ~60-80 ppm.

Hypothetical ¹³C NMR Data for this compound This table is illustrative and not based on experimental data.

| Chemical Shift (δ) ppm | Assignment |

| ~125-135 | C-4, C-5, C-8, C-9 |

| ~65-75 | C-1, C-2 |

| ~20-40 | Allylic & Methylene Carbons |

| ~14 | C-12 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to confirming the Z and E stereochemistry of the double bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₂H₂₂O₂), HRMS would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) that is very close to the calculated exact mass.

Calculated Exact Mass for C₁₂H₂₂O₂

| Ion | Calculated m/z |

| [M+H]⁺ | 199.1693 |

| [M+Na]⁺ | 221.1512 |

Chromatographic Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of a sample and for separating different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, which may require derivatization to increase its volatility, GC-MS would be employed to:

Assess Purity: A pure sample would ideally show a single peak in the chromatogram.

Separate Isomers: A suitable GC column and temperature program could potentially separate this compound from its other stereoisomers.

Provide Structural Information: The mass spectrum obtained for the GC peak would show a fragmentation pattern that is characteristic of the compound's structure, which can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution

The separation of diastereomers, which are stereoisomers that are not mirror images of each other, is a critical step in the characterization and quality control of stereochemically complex molecules. Unlike enantiomers, diastereomers possess different physical properties, which allows for their separation using non-chiral chromatographic techniques. hplc.eu High-Performance Liquid Chromatography (HPLC) is a widely employed method for this purpose, offering high resolution and efficiency.

The general principle behind the HPLC separation of diastereomers involves the differential interaction of the diastereomeric molecules with the stationary phase of the chromatography column. sigmaaldrich.com These interactions can be influenced by a variety of factors, including the polarity of the analyte, the composition and polarity of the mobile phase, and the chemical nature of the stationary phase. By carefully selecting these parameters, a chromatographic system can be developed to achieve baseline separation of the diastereomers present in a mixture.

In the context of resolving diastereomeric diols, such as the potential diastereomers of this compound, a common approach involves the use of normal-phase or reversed-phase HPLC. nih.gov Normal-phase HPLC, typically utilizing a silica (B1680970) gel stationary phase and a non-polar mobile phase, separates compounds based on their polarity. nih.gov More polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Reversed-phase HPLC, which employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, separates analytes primarily based on their hydrophobicity. nih.gov The choice between these two modes depends on the specific properties of the diastereomers to be separated.

For compounds that are difficult to resolve directly, derivatization with a chiral agent can be employed to create diastereomeric derivatives that are more easily separated by HPLC. nih.gov However, for many diastereomers, direct separation on an achiral stationary phase is feasible and preferable due to the simplicity of the method. sigmaaldrich.com

Detailed Research Findings

A review of available scientific literature did not yield specific research findings or established HPLC methodologies for the diastereomer resolution of this compound. While the principles of diastereomer separation by HPLC are well-established for a wide range of compounds, including other long-chain alcohols and diols, specific application to this particular diene-diol, including retention times, column specifications, and mobile phase compositions, is not documented in the searched resources. nih.govresearchgate.net

Therefore, the development of an HPLC method for the resolution of this compound diastereomers would necessitate experimental work. This would involve screening different stationary phases (e.g., silica, C8, C18, phenyl) and mobile phase systems (e.g., hexane/isopropanol for normal-phase, acetonitrile/water or methanol/water for reversed-phase) to identify conditions that provide optimal separation. The resolution between the diastereomeric peaks would be a key parameter to optimize, ensuring accurate quantification and isolation of each stereoisomer.

Data Tables

No Publicly Available Data on the Biological Activity of this compound

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the structure-activity relationships (SAR), molecular mechanisms of action, or any of the outlined biological effects for the chemical compound this compound.

Extensive queries aimed at uncovering data on the cytotoxic, apoptotic, cell cycle-modulating, and biochemical-targeting properties of this specific stereoisomer have yielded no relevant results. The scientific community has not published any research that would allow for a detailed and accurate discussion of this compound within the framework of the requested article structure.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound this compound as per the provided instructions. The absence of data prevents any meaningful analysis or reporting on the following topics for this specific molecule:

In Vitro Investigation of Cellular Responses and Phenotypic Effects:

Evaluation of cytotoxic activity against cancer cell lines such as Jurkat, K562, and U937.

Analysis of programmed cell death pathways, including apoptosis induction via the mitochondrial pathway.

Modulation of cell cycle progression and checkpoint regulation, such as a G1/S block.

Biochemical Target Identification and Interaction Studies:

Inhibition of key kinases like Akt, p38, and CREB, and their associated signaling pathways.

Assessment of interactions with DNA/RNA and any effects on topoisomerase activity.

Without primary research or review articles that have studied this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Structure Activity Relationships Sar and Molecular Mechanisms of Action for 4z,8e Dodeca 4,8 Diene 1,2 Diol Analogues

Biochemical Target Identification and Interaction Studies

Analysis of Compound Permeability Across Biological Membranes (e.g., Mitochondrial Membrane)

The ability of a compound to traverse biological membranes is a critical determinant of its bioavailability and intracellular target engagement. For (4Z,8E)-Dodeca-4,8-diene-1,2-diol and its analogues, permeability across membranes such as the mitochondrial membrane is of significant interest due to the central role of mitochondria in cellular metabolism and signaling.

The permeability of diene-diol analogues is largely influenced by their physicochemical properties, including lipophilicity, hydrogen bonding capacity, and molecular size. The long hydrocarbon chain of this compound suggests a degree of lipophilicity that would favor partitioning into the lipid bilayer of cellular membranes. However, the presence of the 1,2-diol moiety introduces hydrophilicity, which can hinder passive diffusion across the nonpolar membrane core.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Diene-Diol Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For diene-diol analogues, QSAR studies can elucidate the key structural features that govern their efficacy.

Correlation of Stereochemical Features with Biological Efficacy

Stereochemistry often plays a pivotal role in the biological activity of chiral molecules. mdpi.com For analogues of this compound, the spatial arrangement of substituents can significantly impact their interaction with biological targets. The specific configuration of chiral centers can influence binding affinity and, consequently, the biological response. nih.govresearchgate.net For instance, studies on other chiral compounds have demonstrated that only specific enantiomers or diastereomers exhibit significant biological activity, suggesting that stereoselective recognition by target proteins or uptake transporters is a critical factor. nih.govresearchgate.net

Table 1: Hypothetical Correlation of Stereoisomer Configuration with Biological Efficacy

| Stereoisomer Configuration | Relative Biological Activity (%) |

| (4Z,8E,1R,2R) | 85 |

| (4Z,8E,1S,2S) | 82 |

| (4Z,8E,1R,2S) | 30 |

| (4Z,8E,1S,2R) | 28 |

Note: This data is hypothetical and for illustrative purposes, based on the principle of stereospecificity in biological systems.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling are indispensable tools for investigating the structure-activity relationships of bioactive compounds at the molecular level. These methods provide insights into how ligands interact with their biological targets, guiding the design of more potent and selective analogues.

Ligand-Protein Docking and Binding Energy Predictions

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. biorxiv.orgopenmedicinalchemistryjournal.comresearchgate.netnih.govdiva-portal.org By simulating the interaction between this compound analogues and a potential protein target, it is possible to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts.

The binding energy, calculated from these docking simulations, provides an estimate of the binding affinity between the ligand and the protein. biorxiv.orgopenmedicinalchemistryjournal.comresearchgate.netdiva-portal.org Lower binding energies typically indicate a more stable and favorable interaction. researchgate.net These predictions can be used to rank a series of analogues based on their expected potency, thereby prioritizing synthetic efforts. biorxiv.org

Table 2: Predicted Binding Energies of this compound Analogues with a Hypothetical Protein Target

| Analogue | Predicted Binding Energy (kcal/mol) |

| This compound | -7.5 |

| (4E,8E)-Dodeca-4,8-diene-1,2-diol | -6.8 |

| (4Z,8Z)-Dodeca-4,8-diene-1,2-diol | -6.5 |

| Dodecane-1,2-diol | -5.2 |

Note: This data is for illustrative purposes and represents hypothetical docking results.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations are powerful computational tools for investigating the physical basis of the structure and function of biological macromolecules. nih.gov These simulations can elucidate the energetics and dynamics of interactions between a ligand, such as this compound analogues, and a biological target, like a protein or nucleic acid. 3ds.comki.se Such studies are crucial for understanding the mechanism of action at an atomic level. 3ds.com

The process of simulating a complex of a this compound analogue with a target biomolecule would begin with establishing an initial conformation, often derived from experimental structures or homology modeling. ki.senih.gov The system is then solvated, typically with water, and ions are added to neutralize the system and mimic physiological conditions. The interactions between atoms are described by a force field, such as CHARMm or AMBER. 3ds.comtechniques-ingenieur.fr

MD simulations track the movements of atoms over time by integrating Newton's equations of motion. 3ds.com Analysis of the resulting trajectory can reveal key information, including:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand within the binding site can be monitored to assess the stability of the binding pose.

Key Interactions: Hydrogen bonds, hydrophobic interactions, and van der Waals forces between the diol analogue and the protein can be identified and their occupancies calculated over the simulation time. The 1,2-diol moiety is a prime candidate for forming specific hydrogen bonds with receptor-site amino acids.

Conformational Changes: The simulation can show how the ligand and the protein adapt to each other upon binding. The flexible dodecadiene chain can adopt various conformations within a binding pocket, and MD can explore these possibilities. nih.gov

Free Energy of Binding: Advanced techniques like umbrella sampling or free energy perturbation can be used with MD to calculate the binding free energy, providing a quantitative measure of binding affinity.

For a hypothetical complex of a this compound analogue with a protein kinase, the simulation parameters would be meticulously defined.

Table 1: Illustrative Parameters for MD Simulation of a this compound Analogue-Kinase Complex

| Parameter | Value/Setting | Purpose |

| Force Field | CHARMM36m | Describes the potential energy of the protein, ligand, and water molecules. |

| Water Model | TIP3P | An explicit water model to solvate the complex. |

| Box Type | Cubic | Defines the shape of the simulation cell. |

| Temperature | 310 K | Maintained using a thermostat (e.g., Nosé-Hoover) to mimic physiological temperature. |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman) for NPT ensemble simulations. |

| Simulation Time | 500 ns | The duration of the simulation to ensure adequate sampling of molecular motions. |

| Integration Timestep | 2 fs | The time interval for calculating the forces and updating positions. |

These simulations provide a dynamic view of the molecular recognition process, which is often difficult to capture through experimental methods alone. 3ds.com

Conformational Analysis and Stereoisomer Stability in Biological Contexts

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences and the stability of its stereoisomers. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net

The (4Z) and (8E) double bonds introduce regions of rigidity into the carbon chain, constraining the possible conformations. The stereochemistry of these double bonds, along with the chirality at the C1 and C2 positions (assuming they are chiral centers, which would depend on the specific analogue), results in multiple possible stereoisomers.

The relative stability of these stereoisomers in a biological context, such as within a protein's binding site, is critical. A binding site will preferentially bind the stereoisomer that has the optimal shape and pattern of functional groups to maximize favorable interactions. For instance, the precise spatial positioning of the two hydroxyl groups of the 1,2-diol moiety is critical for forming specific hydrogen bonds with a receptor. An R,R-diol will present its hydroxyl groups in a different spatial arrangement than an S,S-diol, leading to potentially vast differences in binding affinity and biological activity.

Table 2: Key Dihedral Angles and Potential Stable Conformers of this compound

| Dihedral Angle | Description | Potential Stable Conformations (in degrees) | Influencing Factors |

| H-O-C1-C2 | Orientation of first hydroxyl group | ~180° (anti) | Rotation of the hydroxyl proton. |

| O1-C1-C2-O2 | Relative position of the two hydroxyl groups | ~60° (gauche), 180° (anti) | Intramolecular hydrogen bonding vs. solvent interactions. youtube.com |

| C2-C3-C4-C5 | Conformation near the Z-double bond | Constrained by the double bond | The (4Z) configuration creates a "kink" in the chain. |

| C6-C7-C8-C9 | Conformation near the E-double bond | Constrained by the double bond | The (8E) configuration promotes a more extended chain segment. |

Future Directions and Emerging Research Avenues in 4z,8e Dodeca 4,8 Diene 1,2 Diol Research

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise arrangement of atoms in (4Z,8E)-Dodeca-4,8-diene-1,2-diol presents a significant synthetic challenge. Future research will undoubtedly focus on the development of highly efficient and stereoselective methods to construct this molecule. Current approaches to synthesizing complex dienes often involve multi-step processes that may lack the desired precision, leading to mixtures of isomers.

Next-generation methodologies will likely leverage advancements in catalysis and reaction engineering. For instance, the use of novel transition metal catalysts could enable direct and controlled formation of the required Z and E double bonds. mdpi.com The development of organocatalytic systems also presents a promising avenue, potentially offering milder reaction conditions and improved enantioselectivity for the diol moiety. acs.org

Table 1: Potential Future Stereoselective Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Advanced Transition Metal Catalysis | High efficiency, precise control of double bond geometry. | Development of novel ligands and catalysts for selective Z/E formation. |

| Organocatalysis | Milder reaction conditions, high enantioselectivity for the diol. | Design of chiral catalysts for asymmetric dihydroxylation. |

| AI-Assisted Retrosynthesis | Identification of novel and efficient synthetic routes, optimization of reaction conditions. | Integration of expert knowledge with data-driven algorithms for improved prediction accuracy. nih.govgwern.net |

| Chemo-enzymatic Synthesis | High stereospecificity, environmentally friendly processes. | Discovery and engineering of enzymes for selective oxidation and bond formation. |

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

Long-chain alkyl diols are known to be widespread in the marine environment, though their biological sources and functions are not fully understood. nih.govnih.gov The specific structure of this compound suggests it could have unique biological activities. Future research will aim to uncover these functions by identifying its molecular targets and elucidating its mechanisms of action.

Given its lipid-like structure, it is plausible that this compound interacts with cellular membranes or lipid-binding proteins. It may modulate the activity of enzymes involved in lipid signaling pathways or act as a precursor to other bioactive molecules. The presence of the vicinal diol functionality is particularly interesting, as such motifs in other lipid molecules have been shown to be important for their biological effects.

A key area of future investigation will be to screen this compound against a wide range of biological targets, including receptors, ion channels, and enzymes. High-throughput screening assays, coupled with advanced analytical techniques, will be instrumental in identifying potential protein interactions. Understanding these interactions will be the first step in unraveling the compound's physiological role.

Rational Design of Diol Analogues with Enhanced Specificity and Potency

For example, the length of the carbon chain, the position and geometry of the double bonds, and the stereochemistry of the diol can all be varied to probe structure-activity relationships. The synthesis of a library of analogues will allow for a detailed exploration of the chemical space around the parent molecule. researchgate.net This approach can lead to the identification of compounds with optimized therapeutic potential or with more specific actions on biological pathways.

Computational modeling will play a crucial role in this process. By creating virtual models of the target-ligand interactions, researchers can predict which modifications are most likely to lead to improved activity, thereby prioritizing synthetic efforts.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of how this compound affects biological systems, future research will need to move beyond single-target studies and embrace a more holistic, systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—will be essential. nih.govnih.gov

By treating cells or organisms with the compound and then analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can construct a detailed picture of the downstream cellular responses. mdpi.com This multi-omics approach can reveal entire pathways and networks that are perturbed by the compound, providing insights that would be missed by more traditional methods. osti.gov

The challenges in integrating these large and complex datasets are significant, but advancements in bioinformatics and data science are providing the tools necessary to make sense of this wealth of information. nih.gov This systems-level perspective will be crucial for understanding both the intended effects and any potential off-target effects of the compound and its analogues.

Table 2: Illustrative Multi-Omics Data Integration for Studying this compound

| Omics Platform | Type of Data Generated | Potential Insights |

| Genomics | DNA sequence variations. | Identification of genetic factors influencing response to the compound. |

| Transcriptomics | Changes in gene expression (mRNA levels). | Identification of genes and pathways regulated by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Understanding the direct protein targets and downstream signaling events. |

| Metabolomics/Lipidomics | Changes in the levels of small molecules and lipids. | Elucidation of the compound's metabolic fate and its impact on cellular metabolism. |

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to have a transformative impact on the study of novel chemical compounds. researchgate.net For a molecule like this compound, these technologies offer powerful tools for both design and prediction.

ML models can be trained on existing data of compound structures and their biological activities to predict the potential effects of new molecules. nih.govnih.gov This can be used to virtually screen large libraries of potential analogues of this compound, identifying the most promising candidates for synthesis and experimental testing. youtube.comelsevierpure.com Explainable AI models can even provide insights into the structural features that are most important for a compound's activity, guiding the design of more effective molecules. nih.gov

In addition to activity prediction, AI is also being applied to the challenge of predicting the properties of molecules, such as their solubility, stability, and potential toxicity. By integrating these predictions into the design process, researchers can focus their efforts on compounds that are more likely to have the desired characteristics for a particular application. The synergy between advanced synthetic chemistry, biological investigation, and cutting-edge computational tools will undoubtedly accelerate the exploration of this compound and its potential applications. bmj.com

Q & A

Advanced Research Question

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA to assess regioselectivity in Diels-Alder reactions .

- Molecular Dynamics Simulations : Model transition states to predict stereochemical outcomes under varying solvents (e.g., dioxane vs. THF) .

- Machine Learning : Train models on existing cycloaddition datasets to forecast reaction yields and diastereomeric ratios .

How can degradation pathways of dienediols under oxidative conditions be characterized?

Advanced Research Question

- LC-MS/MS Analysis : Identify degradation products (e.g., epoxides or carbonyl derivatives) using high-resolution mass spectrometry. Compare fragmentation patterns with reference libraries .

- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy under controlled levels. Fit data to pseudo-first-order models to derive activation energies .

- Isotopic Labeling : Use O-labeled or to trace oxygen incorporation in oxidized products .

What experimental designs are effective for studying dienediol-protein interactions?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips and measure binding affinities () of dienediol derivatives .

- Fluorescence Quenching : Label proteins with NBD-DDA (a fluorescent probe) and monitor quenching upon dienediol binding .

- Molecular Docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies on key amino acid residues .

How can dienediol derivatives be functionalized for material science applications?

Advanced Research Question

- Polymerization : Initiate ring-opening metathesis polymerization (ROMP) with Grubbs catalysts to create conjugated polyols for conductive materials .

- Coordination Chemistry : Synthesize metal-organic frameworks (MOFs) by reacting dienediols with or under solvothermal conditions. Characterize via XRD and BET surface area analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.